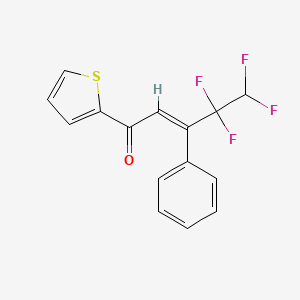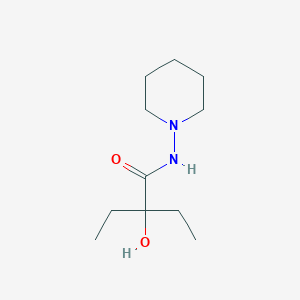
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide typically involves the reaction of 2-ethyl-2-hydroxybutanoic acid with piperidine under suitable conditions. The reaction can be catalyzed by various agents to facilitate the formation of the amide bond. Common reagents used in the synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The piperidine ring can undergo substitution reactions, such as N-alkylation or N-acylation.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are common.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 2-ethyl-2-oxobutanamide or 2-ethyl-2-carboxybutanamide.
Reduction: Formation of 2-ethyl-2-hydroxybutanamine.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.
Applications De Recherche Scientifique
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological pathways, potentially inhibiting or activating specific functions. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure with similar chemical properties.
2-ethyl-2-hydroxybutanamide: Lacks the piperidine ring but shares the amide and hydroxyl functionalities.
N-(piperidin-1-yl)butanamide: Similar structure but without the 2-ethyl-2-hydroxy substitution.
Uniqueness
2-ethyl-2-hydroxy-N-(piperidin-1-yl)butanamide is unique due to the combination of the piperidine ring and the 2-ethyl-2-hydroxybutanamide moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-ethyl-2-hydroxy-N-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-11(15,4-2)10(14)12-13-8-6-5-7-9-13/h15H,3-9H2,1-2H3,(H,12,14) |
Clé InChI |
ZSJZAZGKQBDLAG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)NN1CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


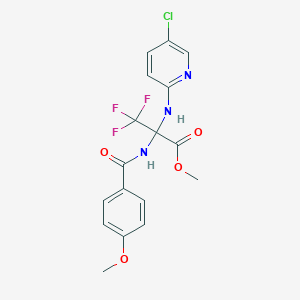
![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
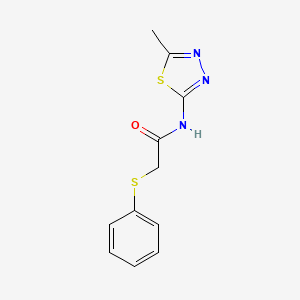
![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B15007965.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)
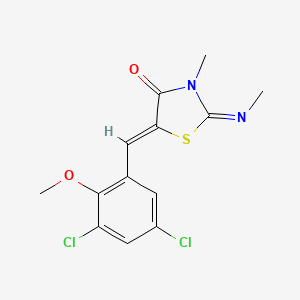
![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
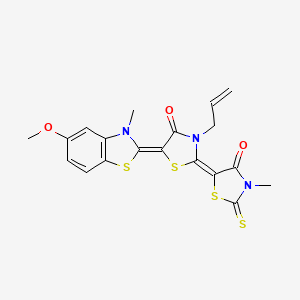

![Ethyl 4-{[4-(adamantan-1-YL)piperazine-1-carbothioyl]amino}benzoate](/img/structure/B15008010.png)
![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)
![3-{[3-(Ethoxycarbonyl)-6-methoxyquinolin-4-yl]amino}benzoic acid](/img/structure/B15008017.png)
